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Compound of Interest

Compound Name: 4-Isopropyl-2-phenyl-1H-imidazole

Cat. No.: B3332327

An In-depth Technical Guide on 4-lsopropyl-2-
phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-1sopropyl-2-phenyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is
a fundamental heterocyclic scaffold present in numerous biologically active molecules,
including the amino acid histidine. The substitution pattern of a phenyl group at the 2-position
and an isopropy! group at the 4-position imparts specific physicochemical characteristics that
may influence its biological activity. This document provides a comprehensive overview of the
known physical and chemical properties of 4-lsopropyl-2-phenyl-1H-imidazole, outlines a
general synthetic methodology, and discusses the potential for biological activity based on
related compounds.

Core Physical and Chemical Properties

At present, detailed experimental data for many of the physical and chemical properties of 4-
Isopropyl-2-phenyl-1H-imidazole are not readily available in the public domain. The
information that has been compiled is presented below. For context, where experimental data
is lacking, predicted values or data from structurally similar compounds are provided for
reference.
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General Information

Property Value Source

4-isopropyl-2-phenyl-1H-

IUPAC Name midazole [1]12]
CAS Number 887588-11-6 [11[2]
Molecular Formula C12H14N2 [1][2]
Molecular Weight 186.26 g/mol [1]
Physical Form Solid [1]
Purity 97% [1]
Storage Temperature Refrigerator [1]

Physicochemical Data

Quantitative experimental data for the following properties of 4-lsopropyl-2-phenyl-1H-
imidazole are not currently available in peer-reviewed literature. The table below will be
updated as new data becomes available.

Property Value Source
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Experimental Protocols
General Synthesis of 2,4-Disubstituted Imidazoles

While a specific protocol for the synthesis of 4-Isopropyl-2-phenyl-1H-imidazole is not
detailed in the available literature, a general and widely applicable method for the synthesis of
2,4-disubstituted imidazoles is the reaction of an a-haloketone with an amidine. This approach,
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often referred to as the Radziszewski synthesis or variations thereof, can be adapted to
produce the target compound.

Reaction Scheme:
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General Synthetic Pathway
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Methodology:

o Amidine Formation (if not commercially available): Benzamidine can be prepared from
benzonitrile via the Pinner reaction or other established methods.

» o-Haloketone Preparation: 1-Bromo-3-methyl-2-butanone can be synthesized by the
bromination of 3-methyl-2-butanone.

e Condensation Reaction:

o Benzamidine hydrochloride and an excess of a suitable ammonia source (e.g., ammonium
acetate) are dissolved in a high-boiling point solvent such as formamide or
dimethylformamide (DMF).

o 1-Bromo-3-methyl-2-butanone is added to the solution.

o The reaction mixture is heated, typically at temperatures ranging from 100 to 180 °C, for
several hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

e Work-up and Purification:

o Upon completion, the reaction mixture is cooled to room temperature and poured into

water.

o The aqueous solution is basified with a suitable base (e.g., sodium hydroxide or sodium
bicarbonate) to precipitate the crude product.

o The precipitate is collected by filtration, washed with water, and dried.

o Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol,
acetonitrile) or by column chromatography on silica gel.

Spectral Analysis

Specific spectral data for 4-Isopropyl-2-phenyl-1H-imidazole is not currently available.
However, the expected spectral characteristics can be inferred from the analysis of similar
substituted imidazoles.
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Expected 'H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
phenyl group, the imidazole ring proton, and the protons of the isopropyl group.

Expected *C NMR Spectral Data

The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring,
the imidazole ring, and the isopropyl group.

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of
the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C
stretching vibrations within the imidazole and phenyl rings.

Expected Mass Spectrometry Data

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight
of the compound (186.26 g/mol ). Fragmentation patterns would likely involve the loss of the
isopropyl group and cleavage of the phenyl and imidazole rings.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological
activity or the involvement in any signaling pathways of 4-Isopropyl-2-phenyl-1H-imidazole.
However, the imidazole scaffold is a well-known pharmacophore present in a wide range of
biologically active compounds.

Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological
activities, including:

Antifungal

Antibacterial

Anticancer

Anti-inflammatory
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e Antiviral

The biological activity of a particular substituted imidazole is highly dependent on the nature
and position of its substituents. For instance, a study on a "diisopropylphenyl-imidazole” (with
an unspecified substitution pattern) demonstrated anthelmintic activity. This suggests that 4-
Isopropyl-2-phenyl-1H-imidazole could be a candidate for biological screening.

Logical Relationship for Drug Discovery:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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